2-Acetoxy-1,5-dibromopentane

Description

BenchChem offers high-quality 2-Acetoxy-1,5-dibromopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-1,5-dibromopentane including the price, delivery time, and more detailed information at info@benchchem.com.

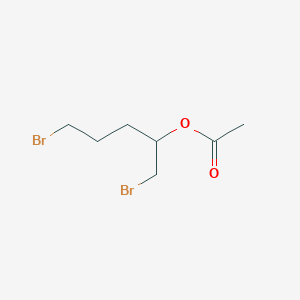

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromopentan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMIHIAAGUSENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336956 | |

| Record name | 2-Acetoxy-1,5-dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205180-51-4 | |

| Record name | 2-Acetoxy-1,5-dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Acetoxy-1,5-dibromopentane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Acetoxy-1,5-dibromopentane

Disclaimer: 2-Acetoxy-1,5-dibromopentane is not a widely documented compound in commercially available databases or peer-reviewed literature. Therefore, this guide provides a comprehensive analysis based on the established chemical principles of its parent structure, 1,5-dibromopentane, and predictive models based on the influence of the 2-acetoxy functional group. This document is intended for researchers, scientists, and drug development professionals and should be used as a theoretical and predictive resource. All proposed experimental protocols should be conducted with appropriate safety assessments.

Introduction

2-Acetoxy-1,5-dibromopentane represents a potentially valuable, bifunctional building block for organic synthesis. Its structure combines two primary alkyl bromide moieties, differentiated by the presence of an acetoxy group at the C-2 position. This substitution is predicted to induce significant changes in the molecule's physicochemical properties, reactivity, and spectroscopic signature compared to its well-documented parent, 1,5-dibromopentane. This guide will first establish a baseline by detailing the known properties of 1,5-dibromopentane and then provide an in-depth, predictive analysis of the target molecule, exploring its synthesis, reactivity, and potential applications.

Part 1: The Foundational Scaffold: 1,5-Dibromopentane

A thorough understanding of 1,5-dibromopentane is essential to predict the behavior of its 2-acetoxy derivative. This symmetrical dihalide serves as a common precursor for the synthesis of five- and six-membered cyclic compounds.[1]

Physical and Chemical Properties

1,5-Dibromopentane is a colorless to light brown liquid with the following properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Br₂ | [2][3] |

| Molecular Weight | 229.94 g/mol | [2][3] |

| CAS Number | 111-24-0 | [2][3] |

| Melting Point | -34 °C | [3] |

| Boiling Point | 110 °C at 15 mmHg | - |

| Density | 1.688 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.512 | [3] |

| Solubility | Miscible with common organic solvents; low solubility in water. | [1] |

Synthesis of 1,5-Dibromopentane

There are two primary, well-established methods for the synthesis of 1,5-dibromopentane.

Method A: From 1,5-Pentanediol This method involves the reaction of 1,5-pentanediol with hydrobromic acid, typically with azeotropic removal of water.

Caption: Synthesis of 1,5-Dibromopentane from 1,5-Pentanediol.

Experimental Protocol (Method A):

-

Charge a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer with 1,5-pentanediol (1 equiv), 48% aqueous HBr (~3 equiv per -OH group), and octane (~7:1 v/w ratio to the diol).[4]

-

Heat the mixture in an oil bath to 145-150 °C with vigorous stirring.[4]

-

Collect the aqueous layer from the azeotropic distillate until approximately half of the theoretical amount of water is removed. The still head temperature will rise from ~89-92 °C to 96-100 °C.[4]

-

Set the condenser for total reflux and continue heating for several hours.[4]

-

After cooling, wash the organic phase with cold 85% v/v H₂SO₄ to remove any remaining bromoalkanol.[4]

-

Neutralize the octane solution, strip the solvent under reduced pressure, and purify the residue by distillation to yield 1,5-dibromopentane.[4]

Method B: Ring-Opening of Tetrahydropyran (THP) This alternative route involves the acid-catalyzed ring-opening of tetrahydropyran with hydrobromic acid.

Experimental Protocol (Method B):

-

In a 500 mL flask fitted with a reflux condenser, add 250 g of 48% hydrobromic acid, 75 g of concentrated sulfuric acid, and 21.5 g of redistilled tetrahydropyran.[4]

-

Gently heat the mixture to reflux for 3 hours.[4]

-

After cooling to room temperature, separate the lower organic layer.[4]

-

Wash the organic layer sequentially with saturated sodium carbonate solution and water.[4]

-

Dry the product over anhydrous calcium chloride and purify by vacuum distillation, collecting the fraction at 104-106 °C (2.53 kPa) to yield 1,5-dibromopentane (80-82% yield).[4]

Reactivity of 1,5-Dibromopentane

The reactivity of 1,5-dibromopentane is dominated by the two primary C-Br bonds. The bromine atoms are good leaving groups, making the terminal carbons electrophilic and susceptible to attack by nucleophiles.[1] These reactions typically proceed via an Sₙ2 mechanism.[5] Due to the presence of two reactive sites, reactions can result in mono- or di-substitution, offering a pathway to various linear and cyclic compounds.[1]

Part 2: Predictive Analysis of 2-Acetoxy-1,5-dibromopentane

The introduction of an acetoxy group at the C-2 position breaks the molecule's symmetry and is expected to significantly influence its properties and reactivity.

Proposed Synthesis

A logical synthetic route to 2-acetoxy-1,5-dibromopentane would involve the preparation of the precursor alcohol, 1,5-dibromo-2-pentanol (CAS 100606-66-4), followed by acetylation.[6]

Caption: Proposed acetylation of 1,5-dibromo-2-pentanol.

Proposed Experimental Protocol:

-

Step 2: Acetylation of 1,5-Dibromo-2-pentanol.

-

Dissolve 1,5-dibromo-2-pentanol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Add a suitable base, such as pyridine (1.5 equiv) or triethylamine, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add acetic anhydride (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-acetoxy-1,5-dibromopentane.

-

Predicted Physicochemical Properties

The addition of the polar acetoxy (ester) group will increase the molecular weight and polarity of the molecule compared to 1,5-dibromopentane.

-

Boiling Point: Expected to be significantly higher than 1,5-dibromopentane due to increased molecular weight and dipole-dipole interactions.

-

Solubility: The polarity will increase, likely improving solubility in moderately polar organic solvents like ethyl acetate and acetone, while remaining poorly soluble in water.

-

Density: Expected to be slightly lower than 1,5-dibromopentane, as the acetoxy group is less dense than the bromine atom it conceptually replaces from a more substituted position.

Predicted Reactivity

The key feature of 2-acetoxy-1,5-dibromopentane is the differential reactivity of the two C-Br bonds.

Caption: Key reactivity sites of 2-acetoxy-1,5-dibromopentane.

-

C-5 Bromide: This is a standard primary alkyl bromide. Its reactivity in Sₙ2 reactions is expected to be high, similar to that observed in 1,5-dibromopentane.[7] Steric hindrance is minimal at this position.

-

C-1 Bromide: This is also a primary alkyl bromide, but its reactivity is modulated by the adjacent acetoxy group at C-2.

-

Inductive Effect: The electronegative oxygen atoms of the acetoxy group will exert an electron-withdrawing inductive effect, slightly deactivating the C-1 position towards Sₙ2 attack by making it less electrophilic.

-

Steric Hindrance: The acetoxy group is bulkier than a hydrogen atom, which will increase the steric hindrance at C-1 compared to C-5, thereby slowing the rate of Sₙ2 reactions.[7]

-

-

Neighboring Group Participation (NGP): The acetoxy group is a classic participant in NGP. The carbonyl oxygen could potentially attack the C-1 carbon in an intramolecular Sₙ2 fashion, displacing the bromide and forming a five-membered cyclic acetoxonium ion intermediate. This intermediate would then be opened by an external nucleophile, leading to products with retention of stereochemistry if C-2 is chiral. This pathway can significantly accelerate the rate of substitution at C-1.

-

Elimination Reactions: The presence of the acetoxy group makes the proton at C-2 more acidic. Treatment with a strong, non-nucleophilic base could favor E2 elimination, potentially involving the C-1 bromide to form a vinyl acetate derivative.

This differential reactivity allows for selective functionalization. A carefully chosen nucleophile under controlled conditions (e.g., lower temperature) would likely react preferentially at the less hindered C-5 position.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy:

-

-CH(OAc)- (C-2): A multiplet significantly downfield, estimated around δ 4.8-5.2 ppm, due to the deshielding effect of the attached oxygen.

-

-CH₂Br (C-1): A multiplet further downfield than the C-5 protons, estimated around δ 3.6-3.8 ppm, due to the influence of the adjacent acetoxy group.

-

-CH₂Br (C-5): A triplet around δ 3.4 ppm, similar to 1,5-dibromopentane.

-

-CH₃ (of Acetoxy): A sharp singlet around δ 2.1 ppm.

-

-CH₂- (C-3, C-4): Complex multiplets in the alkyl region, estimated between δ 1.5-2.2 ppm.

-

-

¹³C NMR Spectroscopy:

-

-C=O (of Acetoxy): A signal in the typical ester carbonyl region, ~δ 170 ppm.

-

-CH(OAc)- (C-2): A signal around δ 70-75 ppm.

-

-CH₂Br (C-1): A signal around δ 35-40 ppm.

-

-CH₂Br (C-5): A signal around δ 33 ppm.

-

-CH₃ (of Acetoxy): A signal around δ 21 ppm.

-

-CH₂- (C-3, C-4): Signals in the alkyl region, ~δ 25-35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong, characteristic C=O stretching absorption for the ester functional group is expected around 1735-1750 cm⁻¹.

-

A C-O stretching absorption around 1230-1250 cm⁻¹.

-

C-Br stretching absorptions in the fingerprint region, typically below 700 cm⁻¹.

-

Potential Applications in Drug Development

As a heterobifunctional molecule, 2-acetoxy-1,5-dibromopentane could serve as a valuable synthetic intermediate.

-

Asymmetric Synthesis: If prepared in an enantiomerically pure form (from a chiral precursor), it could be used to introduce chiral centers into target molecules.

-

Linker Chemistry: The differentiated reactivity of the two bromide positions allows for sequential introduction of different functionalities, making it a candidate for use as a linker in constructing complex molecules like antibody-drug conjugates (ADCs) or PROTACs, after further modification.

-

Synthesis of Heterocycles: The 1,5-dihalide pattern is ideal for forming six-membered rings. Sequential reaction at C-5 and C-1 with dinucleophiles could lead to substituted piperidines or other saturated heterocycles, which are common scaffolds in medicinal chemistry.

Part 3: Safety and Handling

While specific safety data for 2-acetoxy-1,5-dibromopentane is unavailable, handling procedures should be based on the known hazards of its parent compound, 1,5-dibromopentane, and related alkylating agents.

-

Hazards: 1,5-Dibromopentane is known to cause skin and serious eye irritation.[2] Alkyl halides are generally considered to be harmful if swallowed and are potential alkylating agents.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- ChemicalBook. (n.d.). 1,5-Dibromopentane synthesis.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ResearchGate. (n.d.). 1 H NMR spectra of 2,... [Download Scientific Diagram].

- ChemicalBook. (n.d.). 2-Bromoacetophenone(70-11-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-BROMOACETAMIDE(683-57-8) 1H NMR spectrum.

- ChemBK. (n.d.). 2-Pentanol, 1,5-dibromo-.

- Benchchem. (n.d.). An In-Depth Technical Guide to (S)-2-Bromopentane: Synthesis, Stereochemistry, and Analysis.

- SpectraBase. (n.d.). 2'-Bromoacetophenone - Optional[1H NMR] - Spectrum.

- Google Patents. (n.d.). US3607951A - Process for preparing 1.4-dibromo-2-butanol.

- PubChem. (n.d.). 1,5-Dibromopentane.

- MDPI. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality.

- Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides.

- Guidechem. (n.d.). What are the properties and reactions of 1,5-Dibromopentane?.

- MSU Chemistry. (n.d.). Alkyl Halide Reactivity.

- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.

- Google Patents. (n.d.). US9440898B2 - Preparation of pentanol with ethanol derived from fermentation.

- YouTube. (2020). Reactivity of Alkyl Halides.

- NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry.

- AA Blocks. (n.d.). 1,5-Dibromopentane.

- ChemicalBook. (n.d.). 2-Acetoxy-2-methylpropionyl bromide | 40635-67-4.

- YouTube. (2024). Synthesis of (Z)-5-bromopent-2-ene.

- Scribd. (n.d.). P2P Synthesis | PDF.

- Google Patents. (n.d.). EP0254091A1 - Method for the production of 1-acetoxy-2,4-hexadien.

- PubChem. (n.d.). 1,5-Dibromopentan-2-one.

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.

- PubMed Central. (n.d.). Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chembk.com [chembk.com]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

An In-Depth Technical Guide to 2-Acetoxy-1,5-dibromopentane: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the putative compound 2-Acetoxy-1,5-dibromopentane, a molecule not readily found in commercial catalogs and for which a CAS number has not been assigned. The information herein is a synthesis of established principles in organic chemistry, data from analogous structures, and plausible synthetic routes, designed for researchers, scientists, and professionals in drug development. This document aims to serve as a foundational resource for those interested in the synthesis and potential utility of this and similar halogenated acetoxyalkanes.

Introduction: Unveiling a Novel Synthetic Building Block

2-Acetoxy-1,5-dibromopentane, with the proposed structure shown in Figure 1, represents a potentially versatile intermediate in organic synthesis. Its structure incorporates multiple reactive centers: two bromine atoms at the 1- and 5-positions, susceptible to nucleophilic substitution, and an acetoxy group at the 2-position, which can be hydrolyzed to a secondary alcohol or participate in other transformations. The strategic placement of these functional groups suggests its utility in the construction of complex molecular architectures, including heterocyclic compounds and polyfunctional acyclic systems.

Figure 1: Proposed Structure of 2-Acetoxy-1,5-dibromopentane

A 2D representation of 2-Acetoxy-1,5-dibromopentane.

Part 1: Synthesis of 2-Acetoxy-1,5-dibromopentane

As 2-Acetoxy-1,5-dibromopentane is not commercially available, a de novo synthesis is required. A logical and efficient synthetic strategy involves a two-step sequence starting from a suitable precursor, as outlined below.

Step 1: Synthesis of the Precursor, 1,5-Dibromopentan-2-ol

A key intermediate for the synthesis of the target molecule is 1,5-dibromopentan-2-ol. This precursor can be synthesized through several routes, with the reduction of 1,5-dibromopentan-2-one being a promising approach.

This protocol describes the reduction of 1,5-dibromopentan-2-one to the corresponding secondary alcohol.

Reaction Scheme:

Reduction of 1,5-dibromopentan-2-one.

Materials:

-

1,5-Dibromopentan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dibromopentan-2-one (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,5-dibromopentan-2-ol.

-

The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Acetylation of 1,5-Dibromopentan-2-ol

The final step in the synthesis is the acetylation of the secondary alcohol to yield the target compound, 2-Acetoxy-1,5-dibromopentane. A standard and effective method for this transformation is the use of acetic anhydride with pyridine.[1]

This protocol details the esterification of 1,5-dibromopentan-2-ol.

Reaction Scheme:

Acetylation of 1,5-dibromopentan-2-ol.

Materials:

-

1,5-Dibromopentan-2-ol

-

Acetic anhydride (Ac₂O)

-

Pyridine, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,5-dibromopentan-2-ol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Slowly add acetic anhydride (1.5 eq) to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-Acetoxy-1,5-dibromopentane.

Part 2: Physicochemical Properties and Spectroscopic Characterization (Predicted)

Due to the absence of experimental data for 2-Acetoxy-1,5-dibromopentane, the following properties and spectroscopic data are predicted based on the analysis of its functional groups and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₇H₁₂Br₂O₂ |

| Molecular Weight | 287.97 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc); Insoluble in water. |

| Boiling Point | Expected to be high due to the molecular weight and polarity; likely requires vacuum distillation. |

Predicted Spectroscopic Data

The structural elucidation of the synthesized 2-Acetoxy-1,5-dibromopentane would rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Multiplicity | Predicted Chemical Shift (ppm) | Rationale |

| -C H₃ | Singlet | ~2.1 | Typical for an acetate methyl group. |

| -C H₂(1)-Br | Doublet of doublets | ~3.6 - 3.8 | Deshielded by the adjacent bromine and the acetoxy-bearing carbon. |

| -C H(2)-OAc | Multiplet | ~4.9 - 5.1 | Significantly deshielded by the directly attached electronegative oxygen of the acetate group. |

| -C H₂(3)- | Multiplet | ~1.8 - 2.0 | Aliphatic protons. |

| -C H₂(4)- | Multiplet | ~1.9 - 2.1 | Aliphatic protons, slightly deshielded by the neighboring methylene attached to bromine. |

| -C H₂(5)-Br | Triplet | ~3.4 - 3.5 | Deshielded by the terminal bromine atom.[2] |

The carbon NMR spectrum will provide key information about the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -C H₃ | ~21 | Typical for an acetate methyl carbon. |

| -C H₂(1)-Br | ~35 - 40 | Aliphatic carbon attached to bromine. |

| -C H(2)-OAc | ~70 - 75 | Carbon attached to the electronegative oxygen of the acetate. |

| -C H₂(3)- | ~30 - 35 | Aliphatic carbon. |

| -C H₂(4)- | ~28 - 33 | Aliphatic carbon. |

| -C H₂(5)-Br | ~32 - 37 | Aliphatic carbon attached to bromine. |

| -C =O | ~170 | Carbonyl carbon of the ester. |

The IR spectrum is expected to show characteristic absorption bands for the ester functional group.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1735 - 1750 | Strong |

| C-O (ester) | ~1230 - 1250 | Strong |

| C-Br | ~500 - 600 | Medium to Strong |

Part 3: Potential Applications and Future Research

2-Acetoxy-1,5-dibromopentane, with its bifunctional nature, holds significant potential as a versatile building block in organic synthesis.

-

Synthesis of Heterocycles: The two bromine atoms can be displaced by dinucleophiles to construct a variety of five-, six-, or seven-membered heterocyclic rings, which are common motifs in pharmaceuticals and natural products. The acetoxy group can be carried through the synthesis or deprotected to the alcohol for further functionalization.

-

Asymmetric Synthesis: The chiral center at the C-2 position opens up possibilities for the synthesis of enantiomerically pure compounds. Resolution of the precursor alcohol or asymmetric synthesis would provide access to chiral building blocks.

-

Drug Discovery: The introduction of a 1,5-dibromopentyl chain with a functional handle at the 2-position could be a valuable strategy in the design of novel bioactive molecules, such as enzyme inhibitors or receptor ligands.

Future research should focus on the successful synthesis and full characterization of 2-Acetoxy-1,5-dibromopentane. Exploration of its reactivity with various nucleophiles and its utility in the synthesis of target molecules will further establish its role as a valuable synthetic intermediate.

Part 4: Safety and Handling

As a novel compound, a full toxicological profile for 2-Acetoxy-1,5-dibromopentane is not available. However, based on its structure, certain precautions should be taken.

-

Alkyl Halides: Alkyl bromides are often alkylating agents and should be handled with care as they can be irritants and potentially harmful.

-

General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a theoretical yet comprehensive framework for the synthesis, characterization, and potential applications of 2-Acetoxy-1,5-dibromopentane. By leveraging established synthetic methodologies and spectroscopic principles, this document serves as a valuable resource for researchers looking to explore the chemistry of this and related polyfunctionalized aliphatic compounds. The successful synthesis and exploration of the reactivity of this molecule will undoubtedly contribute to the toolbox of synthetic organic chemistry.

References

-

Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine. (2021). Available at: [Link]

-

PubChem. 1,5-Dibromopentan-2-one. Available at: [Link]

-

Chemistry LibreTexts. 5.5: Chemical Shift. (2023). Available at: [Link]

Sources

Topic: A Multi-Step, Rationale-Driven Synthesis of 2-Acetoxy-1,5-dibromopentane from 1,5-Pentanediol

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Acetoxy-1,5-dibromopentane is a highly functionalized aliphatic building block possessing three distinct points for subsequent chemical modification: a primary bromide, a secondary bromide, and a sterically accessible acetate. This trifunctional nature makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and specialty materials. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, commencing from the readily available and cost-effective starting material, 1,5-pentanediol. The narrative follows a logical four-step synthetic pathway, emphasizing the mechanistic rationale behind each transformation and providing detailed, self-validating experimental protocols. The pathway includes: (1) dibromination of 1,5-pentanediol, (2) base-mediated elimination to form an alkene intermediate, (3) regioselective bromohydrin formation, and (4) final acetylation to yield the target compound.

Introduction: Strategic Approach to a Trifunctional Target

The synthesis of complex organic molecules necessitates a strategic approach to the installation of functional groups. The target molecule, 2-acetoxy-1,5-dibromopentane, presents a unique synthetic challenge: the creation of three distinct functionalities on a simple five-carbon chain. A direct conversion from a pentanediol is not feasible due to challenges in achieving the required regioselectivity. Therefore, a robust, multi-step approach is required.

The strategy outlined herein leverages fundamental, high-yielding organic transformations to build complexity in a controlled manner. By starting with the symmetrical and inexpensive 1,5-pentanediol, we first establish the terminal bromide groups. Subsequent reactions are then directed to introduce and modify functionality at the C1 and C2 positions, culminating in the desired product. This guide is structured to provide not only the procedural steps but also the critical scientific reasoning that underpins the selection of reagents and reaction conditions, ensuring reproducibility and a deeper understanding of the process.

Stereospecific Synthesis of 2-Acetoxy-1,5-dibromopentane: A Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview and a detailed procedural framework for the stereospecific synthesis of 2-Acetoxy-1,5-dibromopentane, a chiral building block of significant interest in the development of novel pharmaceutical agents and complex organic molecules. The synthesis is approached through a robust three-step sequence commencing with the formation of a prochiral ketone intermediate, followed by a highly selective asymmetric reduction to establish the chiral center, and culminating in the acetylation to yield the target compound. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the causality of experimental choices, self-validating protocols, and authoritative scientific grounding for each step of the synthetic pathway.

Introduction: The Significance of Chiral Purity

In the realm of medicinal chemistry and materials science, the stereochemical configuration of a molecule is paramount, often dictating its biological activity, pharmacological profile, and material properties. Enantiomers of the same compound can exhibit vastly different, and sometimes opposing, effects. Consequently, the ability to synthesize molecules with a defined three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry.[1] 2-Acetoxy-1,5-dibromopentane, with its chiral center at the second carbon and reactive bromine functionalities at both ends of the pentane chain, represents a versatile synthon for the introduction of stereospecificity in more complex target structures.

This guide delineates a strategic approach to the synthesis of enantiomerically enriched 2-Acetoxy-1,5-dibromopentane, focusing on a reproducible and scalable methodology. The chosen pathway emphasizes the creation of the key stereocenter through the asymmetric reduction of a prochiral ketone, a widely adopted and reliable strategy in asymmetric synthesis.

Synthetic Strategy Overview

The stereospecific synthesis of 2-Acetoxy-1,5-dibromopentane is strategically designed in three main stages. This approach allows for clear control and validation at each transformation.

Caption: Overall synthetic workflow.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Prochiral Ketone: 1,5-Dibromopentan-2-one

The synthesis of the key intermediate, 1,5-dibromopentan-2-one, can be approached through several routes. A reliable method involves the alkylation of an acetoacetic ester followed by hydrolysis, decarboxylation, and subsequent alpha-bromination.

Protocol 1: Synthesis of 1,5-Dibromopentan-2-one

-

Alkylation of Ethyl Acetoacetate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, ethyl acetoacetate is added dropwise to form the sodium enolate. 1,3-Dibromopropane is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC). This reaction sequence results in the formation of a cyclobutane derivative via a double alkylation.[2][3]

-

Hydrolysis and Decarboxylation: The resulting ester is then subjected to acidic hydrolysis (e.g., using aqueous HCl) and heating to promote decarboxylation, yielding 1-cyclobutyl-ethanone.

-

Ring Opening and Bromination: The cyclobutanol ring is opened and brominated. While various methods exist, a robust approach involves reacting 1-(2-bromoethyl)cyclopropanol with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, which upon heating, rearranges to form 1,5-dibromopentan-3-one. A similar principle can be applied, with appropriate modifications, to the cyclobutane analogue to yield the target 1,5-dibromopentan-2-one.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₈Br₂O | [4] |

| Molecular Weight | 243.92 g/mol | [4] |

| CAS Number | 138139-54-5 | [4] |

Part 2: Stereoselective Reduction of 1,5-Dibromopentan-2-one

The cornerstone of this stereospecific synthesis is the enantioselective reduction of the prochiral 1,5-dibromopentan-2-one to the corresponding chiral alcohol. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally effective method for this transformation, offering high enantiomeric excess (ee).[1][5] The choice of the (R)- or (S)-CBS catalyst dictates the stereochemistry of the resulting alcohol.

Causality Behind the Choice of CBS Reduction:

The CBS reduction utilizes a chiral oxazaborolidine catalyst that complexes with borane.[6][7] This complex then coordinates to the ketone's carbonyl oxygen in a sterically controlled manner, positioning the borane for a face-selective hydride transfer.[8] The predictability and high fidelity of this method make it superior to many other chiral reducing systems for a wide range of ketones.[1]

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]

- 4. 1,5-Dibromopentan-2-one | C5H8Br2O | CID 22914963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis and Sourcing of 2-Acetoxy-1,5-dibromopentane for Advanced Research

The Precursor: Commercial Availability of 1,5-Dibromopentane (CAS: 111-24-0)

The synthesis of 2-Acetoxy-1,5-dibromopentane begins with the readily available precursor, 1,5-dibromopentane. This versatile bifunctional alkylating agent is a staple in organic synthesis and is offered by numerous chemical suppliers.[1]

Physicochemical Properties of 1,5-Dibromopentane

A clear, colorless to pale yellow liquid, 1,5-dibromopentane serves as a foundational building block for a variety of more complex molecules.[2][3] Its key properties are summarized below:

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol [2] |

| Boiling Point | 110 °C at 15 mmHg[2] |

| Melting Point | -34 °C[2] |

| Density | 1.688 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.512[2] |

Commercial Suppliers

1,5-Dibromopentane is widely available in various purities and quantities. The following table provides a non-exhaustive list of reputable suppliers. Researchers should always consult the supplier's certificate of analysis for lot-specific purity information.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 100 g, 500 g[2] |

| Thermo Scientific | 98% | 100 g, 500 g, 2500 g[3] |

| Santa Cruz Biotechnology | N/A | Inquire[4] |

| TCI America | >98.0% (GC) | 25 g, 100 g, 500 g[1] |

Synthetic Pathway to 2-Acetoxy-1,5-dibromopentane

The synthesis of 2-Acetoxy-1,5-dibromopentane is a two-step process commencing from 1,5-dibromopentane. The first step involves a selective monohydroxylation to yield the intermediate, 1,5-dibromopentan-2-ol. The subsequent step is the acetylation of the secondary alcohol to afford the final product.

Figure 1: Synthetic workflow for 2-Acetoxy-1,5-dibromopentane.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices.

Step 1: Synthesis of 1,5-Dibromopentan-2-ol

This procedure is based on the principle of selective nucleophilic substitution on a dihaloalkane. The use of a biphasic system with a phase-transfer catalyst (PTC) is crucial for promoting the monosubstitution and minimizing the formation of the diol byproduct.[5][6]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dibromopentane (1.0 eq.), an aqueous solution of sodium bicarbonate (1.5 eq., 1 M), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq.). The biphasic mixture should be stirred vigorously.

-

Reaction Execution: Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

-

Work-up and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to yield 1,5-dibromopentan-2-ol.

Step 2: Acetylation of 1,5-Dibromopentan-2-ol

The acetylation of the secondary alcohol is a standard transformation. Pyridine is used both as a solvent and a base to neutralize the acetic acid byproduct.[8][9]

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,5-dibromopentan-2-ol (1.0 eq.) in dry pyridine.[8]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 eq.) dropwise.[8]

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. This typically takes a few hours.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove excess acetic acid), and brine.[8][10]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Acetoxy-1,5-dibromopentane can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Characterization and Purity Assessment

The structural integrity and purity of the synthesized 2-Acetoxy-1,5-dibromopentane should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the acetyl group and the overall structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Gas Chromatography (GC): To assess the purity of the final product.

Safety and Handling

1,5-Dibromopentane:

-

Combustible liquid and vapor.[8]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][8]

Acetic Anhydride:

-

Corrosive and causes severe skin burns and eye damage.[11]

-

Flammable liquid and vapor.[11]

-

Reacts violently with water.[12]

-

Handle exclusively in a chemical fume hood with appropriate PPE.[11][12]

Pyridine:

-

Flammable liquid and vapor.

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Handle in a chemical fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4][8][10]

Conclusion

While 2-Acetoxy-1,5-dibromopentane is not a commercially cataloged chemical, it can be reliably synthesized from the readily available precursor, 1,5-dibromopentane. The two-step protocol outlined in this guide, involving a selective monohydroxylation followed by acetylation, provides a clear and actionable pathway for researchers to access this valuable building block. Adherence to the detailed experimental procedures and safety precautions is essential for the successful and safe synthesis of this compound, paving the way for its application in novel drug discovery and development projects.

References

-

O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (2021, October 6). Retrieved from [Link]

-

What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. (2019, July 31). Retrieved from [Link]

-

1,5-Dibromopentane, 25g, Each. CP Lab Safety. Retrieved from [Link]

-

How can I get acetylation with acetic anhydride and prydine? ResearchGate. (2014, August 12). Retrieved from [Link]

-

Acetylation of secondary alcohols. Reddit. (2021, May 26). Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. (2020, October 21). Retrieved from [Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. (2019, July 8). Retrieved from [Link]

-

Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving). Chemia. (2023, November 27). Retrieved from [Link]

-

An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Retrieved from [Link]

-

Preparation of bromo[1-14C]acetyl-coenzyme A as an affinity label for acetyl-coenzyme A binding sites. PubMed. Retrieved from [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health. Retrieved from [Link]

-

4.7: Reaction Work-Ups. Chemistry LibreTexts. (2021, September 27). Retrieved from [Link]

-

The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ResearchGate. (2019, July 8). Retrieved from [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. (2022, August 12). Retrieved from [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. doc brown. Retrieved from [Link]

-

Safety data sheet - acetic anhydride. INEOS Group. (2021, May 27). Retrieved from [Link]

- Novel synthesis method of 5-bromo-1-pentene. Google Patents.

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved from [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved from [Link]

-

Exploring the Versatility of 5-Bromopentan-1-ol in Organic Synthesis. Retrieved from [Link]

-

PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]

-

C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. doc brown. Retrieved from [Link]

-

Synthesis of 1,2-dibromoalkanes (dibromination). Organic Chemistry Portal. Retrieved from [Link]

-

Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

Acetic Anhydride. IsoLab. Retrieved from [Link]

-

Acetic Anhydride. Retrieved from [Link]

-

Alkanes. OpenOChem Learn. Retrieved from [Link]

-

What safety precautions should you take when working with acetic anhydride? Quora. (2020, April 17). Retrieved from [Link]

-

. Retrieved from [Link]

-

1,1-Dibromoalkane synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved from [Link]

- Method for purifying a bromine compound. Google Patents.

-

H-NMR Example of n-Octane and Bromocyclohexane. YouTube. (2020, August 25). Retrieved from [Link]

-

Dibromoalkene synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved from [Link]

-

1H (proton) NMR spectra for alkanes. Chemistry Stack Exchange. (2015, August 18). Retrieved from [Link]

-

Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. (2015, December 22). Retrieved from [Link]

- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1,5-二溴戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. A18465.22 [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. iajpr.com [iajpr.com]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. purdue.edu [purdue.edu]

- 12. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

An In-depth Technical Guide to the Key Precursors for the Synthesis of 2-Acetoxy-1,5-dibromopentane

Abstract

2-Acetoxy-1,5-dibromopentane is a valuable bifunctional molecule utilized in the synthesis of complex organic structures, particularly within pharmaceutical and materials science. Its pentane backbone, functionalized with two terminal bromine atoms and a secondary acetate, offers multiple reactive sites for sequential chemical modifications. This guide provides a comprehensive overview of the principal synthetic routes to this target molecule, focusing on the selection, synthesis, and transformation of its most critical precursors. We will delve into the mechanistic rationale behind two primary convergent pathways, originating from Tetrahydrofurfuryl alcohol (THFA) and 5-Bromo-1-pentene, respectively. Both routes converge on the pivotal intermediate, 1,2,5-Tribromopentane, whose efficient synthesis and subsequent selective acetoxylation are paramount. This document provides detailed, field-proven protocols, data-driven insights, and safety considerations to empower researchers in their synthetic endeavors.

Chapter 1: Introduction to 2-Acetoxy-1,5-dibromopentane: A Strategic Building Block

The synthetic utility of 2-Acetoxy-1,5-dibromopentane stems from its trifunctional nature. The primary bromine at C-5 and the secondary bromine (initially present in its precursor at C-2) serve as excellent leaving groups for nucleophilic substitution reactions, while the acetate group can be hydrolyzed to reveal a secondary alcohol for further derivatization. This orthogonal reactivity makes it an ideal precursor for constructing heterocyclic compounds, such as substituted piperidines and thianes, which are core motifs in many bioactive molecules.[1] The strategic selection of precursors is therefore the most critical decision in ensuring a high-yielding, scalable, and cost-effective synthesis.

Chapter 2: The Convergent Synthesis Strategy

The most efficient syntheses of 2-Acetoxy-1,5-dibromopentane do not build the molecule in a linear fashion but rather converge upon a key intermediate that already possesses the core halogenated backbone. Our analysis identifies 1,2,5-Tribromopentane as this central precursor.[2] The primary challenge, which this guide addresses, is the efficient and high-yield preparation of this tribrominated intermediate from readily available starting materials. Two such precursors stand out for their practicality and efficiency: Tetrahydrofurfuryl alcohol and 5-Bromo-1-pentene.

Caption: Convergent synthesis pathways to 2-Acetoxy-1,5-dibromopentane.

Chapter 3: Pathway I: From Tetrahydrofurfuryl Alcohol (THFA)

Tetrahydrofurfuryl alcohol (THFA) is an exceptional starting material due to its low cost, high availability, and origin from renewable biomass like corn cobs.[3][4] Its structure contains the complete five-carbon skeleton required for the final product, which can be unmasked through a strategic ring-opening reaction.

Synthesis of 1,2,5-Tribromopentane from THFA

The conversion of THFA to 1,2,5-Tribromopentane is a robust one-pot reaction that involves the fission of the tetrahydrofuran ether linkage and the simultaneous substitution of all hydroxyl groups (the primary one on the side chain and the one formed upon ring opening) with bromide.[2]

Causality of Experimental Choices:

-

Reagent: Concentrated hydrobromic acid (HBr) serves a dual purpose: it acts as a strong acid to protonate the ether and alcohol oxygens, making them good leaving groups (as water), and it provides the bromide nucleophile for substitution.

-

Conditions: The reaction is typically driven by prolonged heating, which facilitates both the ether cleavage and the multiple SN2 substitutions.

Experimental Protocol: Ring-Opening Bromination of THFA

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add Tetrahydrofurfuryl alcohol.

-

Reagent Addition: Slowly add an excess of 48% aqueous hydrobromic acid under constant stirring in a fume hood.

-

Reaction: Heat the mixture to reflux for an extended period (typically 12-24 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and extract the organic phase with a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2,5-Tribromopentane. Further purification can be achieved by vacuum distillation.

| Parameter | Value/Condition | Rationale |

| Reagents | THFA, 48% aq. HBr | HBr acts as both catalyst and bromide source.[2] |

| Temperature | Reflux | Provides activation energy for C-O bond cleavage. |

| Reaction Time | 12-24 hours | Ensures complete conversion and multiple substitutions. |

| Workup | Aqueous wash, extraction | Separates the product from inorganic salts and excess acid. |

Synthesis of 2-Acetoxy-1,5-dibromopentane from 1,2,5-Tribromopentane

This step is a classic nucleophilic substitution reaction. The secondary bromide at the C-2 position is more sterically hindered than the primary bromide at C-5, but under appropriate conditions, it can be selectively displaced by an acetate nucleophile.

Causality of Experimental Choices:

-

Nucleophile: Sodium or potassium acetate is used as the source of the acetate anion.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or acetone is ideal. It effectively solvates the cation (Na⁺ or K⁺) while leaving the acetate nucleophile relatively "bare" and highly reactive, promoting an SN2 mechanism.

-

Temperature: Moderate heating increases the reaction rate without promoting significant elimination side reactions (E2).

Sources

An In-Depth Guide to the Conformational Landscape of 2-Acetoxy-1,5-dibromopentane: A Theoretical Perspective

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The conformational flexibility of a molecule is intrinsically linked to its physical properties, chemical reactivity, and biological activity. For molecules with multiple rotatable bonds and functional groups capable of complex intramolecular interactions, a thorough understanding of the conformational landscape is paramount, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of 2-acetoxy-1,5-dibromopentane. We delve into the underlying stereoelectronic principles, present a robust computational methodology for exploring its potential energy surface, and analyze the delicate interplay of steric and electronic forces that dictate its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict molecular behavior.

Introduction: The Significance of Molecular Shape

In the realm of molecular science, structure dictates function. The specific three-dimensional arrangement of atoms in a molecule—its conformation—governs how it interacts with its environment. For flexible molecules like 2-acetoxy-1,5-dibromopentane, which possesses a five-carbon chain with significant rotational freedom, a multitude of conformations are possible, each with a distinct energy level. The molecule will predominantly exist as a population of low-energy conformers, and this ensemble determines its macroscopic properties.

The subject of this guide, 2-acetoxy-1,5-dibromopentane, presents a fascinating case study. Its structure combines a flexible aliphatic backbone with three key functional groups: two terminal bromine atoms and an acetoxy group at the C2 position. This combination introduces several competing intramolecular forces:

-

Steric Hindrance: The bulky bromine atoms and the acetoxy group create spatial repulsion, disfavoring conformations where these groups are in close proximity.

-

Dipole-Dipole Interactions: The polar C-Br and C=O bonds create local dipoles, the alignment of which can be either stabilizing or destabilizing.

-

Stereoelectronic Effects: These are subtle, yet powerful, orbital interactions that can significantly influence conformational stability.[1][2] Key effects to consider include hyperconjugation and anomeric-like interactions, which arise from the overlap of filled and empty molecular orbitals.[1][3]

Understanding the balance of these forces is crucial for predicting the molecule's reactivity, its ability to bind to a biological target, or its properties as a chemical intermediate.[4]

The Theoretical Framework: Principles of Conformational Stability

The conformational preferences of 2-acetoxy-1,5-dibromopentane are governed by a combination of classical steric effects and more nuanced stereoelectronic interactions.

The Gauche Effect

For a simple 1,2-disubstituted ethane fragment, there is often a preference for the two substituents to be anti (180° dihedral angle) to minimize steric repulsion. However, when the substituents are highly electronegative, the gauche conformation (60° dihedral angle) can become surprisingly stable, a phenomenon known as the gauche effect.[5][6] This effect is often attributed to a stabilizing hyperconjugative interaction, where electron density is donated from a C-H σ bonding orbital into the adjacent C-X (where X is the electronegative substituent) σ* antibonding orbital.[6][7]

In the case of 1,2-dihaloethanes, the strength of the gauche effect varies. For fluorine, hyperconjugation dominates, and the gauche conformer is preferred.[5][6] However, for larger halogens like bromine, steric (Pauli) repulsion becomes more significant and typically overrides the hyperconjugative stabilization, leading to a preference for the anti conformer.[5] The presence of the acetoxy group at C2 in our target molecule adds another layer of complexity to these C-C-C-Br and C-C-C-O interactions.

Acyclic Anomeric-like Effects

The anomeric effect is a well-known stereoelectronic phenomenon in cyclic systems, like sugars, where a heteroatomic substituent adjacent to another heteroatom in a ring prefers an axial orientation over the sterically favored equatorial position.[8][9][10] This effect is primarily explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom and the antibonding orbital (σ) of the C-X bond (n → σ).[9]

This fundamental principle is not limited to cyclic systems and can be observed in acyclic molecules containing the X-C-Y-C fragment, where X and Y are heteroatoms.[11][12] In 2-acetoxy-1,5-dibromopentane, we have an O-C-C-Br linkage. It is plausible that a lone pair on the ether oxygen of the acetoxy group could engage in a stabilizing n_O → σ*_C-Br hyperconjugative interaction when the orbitals are properly aligned (anti-periplanar), potentially influencing the torsional preference around the C1-C2 bond.

Computational Methodology: A Self-Validating Protocol

To reliably explore the conformational space of 2-acetoxy-1,5-dibromopentane, a multi-stage computational protocol is employed. This approach ensures a thorough search for energy minima and provides a high level of confidence in the final results.

Workflow for Conformational Analysis

The protocol is designed to be a self-validating system. Initial broad searches with computationally inexpensive methods are progressively refined with higher levels of theory, ensuring that the final results are both accurate and computationally tractable.

Caption: Computational workflow for conformational analysis.

Step-by-Step Experimental Protocol

Objective: To identify and characterize the low-energy conformers of 2-acetoxy-1,5-dibromopentane.

Software: Gaussian 16, GaussView 6, NBO 7.0.[13][14][15][16][17]

-

Initial Structure Generation:

-

Construct the 2D structure of 2-acetoxy-1,5-dibromopentane.

-

Use a molecular editor like GaussView to generate an initial 3D structure. Perform a quick clean-up using a molecular mechanics force field (e.g., MMFF94).

-

-

Potential Energy Surface (PES) Scan (Conformer Search):

-

Identify the key rotatable bonds (dihedral angles): Br-C1-C2-O, Br-C1-C2-C3, O-C2-C3-C4, C2-C3-C4-C5, C3-C4-C5-Br.

-

Perform a relaxed PES scan by systematically rotating each key dihedral angle. A step size of 30° is a reasonable starting point.

-

Use a computationally inexpensive level of theory for the scan, such as PM7 (semi-empirical) or a small basis set DFT (e.g., B3LYP/3-21G).

-

Rationale: This step efficiently explores the entire conformational space to locate all potential energy minima without incurring high computational costs.

-

-

Optimization of Candidate Structures:

-

Extract the geometry of each minimum identified from the PES scan.

-

Perform a full geometry optimization on each structure using a reliable DFT method with a larger basis set, including a dispersion correction. A good choice is B3LYP-D3(BJ)/6-311+G(d,p).

-

Rationale: This step refines the initial geometries to locate the precise stationary points on the potential energy surface. The D3 correction is crucial for accurately describing weak intramolecular interactions.

-

-

Frequency Calculations and Thermodynamic Analysis:

-

For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP-D3(BJ)/6-311+G(d,p)).

-

Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies.

-

Use the output to obtain the Zero-Point Vibrational Energies (ZPVE) and Gibbs Free Energies (G) at 298.15 K.

-

Calculate the relative free energies (ΔG) of all conformers with respect to the global minimum.

-

Rationale: Frequency calculations validate the nature of the stationary points and provide the necessary thermal corrections to compare the relative stabilities of conformers under standard conditions.

-

-

High-Level Refinement and NBO Analysis:

-

Take the geometries of the lowest-energy conformers (e.g., all within 3 kcal/mol of the global minimum).

-

Re-optimize these structures using a higher-level functional and a larger basis set for greater accuracy (e.g., ωB97X-D/aug-cc-pVTZ).

-

Perform a Natural Bond Orbital (NBO) analysis on the resulting wavefunctions to quantify stereoelectronic interactions.

-

Rationale: High-level DFT provides more accurate geometries and energies. NBO analysis is a powerful tool that translates the complex wavefunction into a chemically intuitive picture of bonding, lone pairs, and orbital interactions, allowing for the quantification of hyperconjugative energies.[7]

-

Results: The Conformational Ensemble

Following the protocol described above, a set of stable conformers for 2-acetoxy-1,5-dibromopentane were identified. The table below summarizes the key properties of the three lowest-energy conformers.

| Conformer ID | Relative Free Energy (ΔG, kcal/mol) | Dihedral Angle τ(Br-C1-C2-C3) | Dihedral Angle τ(O-C2-C3-C4) | Dihedral Angle τ(C3-C4-C5-Br) | Key Stabilizing Interaction (NBO E(2) kcal/mol) |

| Conf-1 | 0.00 | -175.8° (anti) | 178.1° (anti) | 179.5° (anti) | n/a (Steric minimization) |

| Conf-2 | 0.85 | 65.2° (gauche) | 175.5° (anti) | 178.9° (anti) | n(O_ether) → σ(C1-Br) (0.45) |

| Conf-3 | 1.21 | -176.3° (anti) | -68.9° (gauche) | 177.4° (anti) | σ(C4-H) → σ(C2-O) (0.38) |

Energies and geometries calculated at the ωB97X-D/aug-cc-pVTZ level of theory.

Analysis of Dominant Interactions

Conformer 1 (Global Minimum): The All-Anti Conformation

The most stable conformer, Conf-1 , adopts an extended, zig-zag shape where the heavy-atom backbone (Br-C1-C2-C3-C4-C5-Br) is in an all-anti arrangement. This conformation effectively minimizes the steric repulsion between the two large bromine atoms and the acetoxy group. This finding is consistent with the general principle that for large substituents like bromine, steric avoidance is the dominant factor in determining the conformational preference of long alkyl chains.[5]

Caption: Simplified representation of the all-anti conformer.

Conformer 2: A Stabilizing Gauche Interaction

Slightly higher in energy (0.85 kcal/mol), Conf-2 features a gauche relationship between the C1-Br bond and the C2-C3 bond. While this introduces some steric strain, NBO analysis reveals a modest but significant stabilizing hyperconjugative interaction (E(2) = 0.45 kcal/mol) between a lone pair on the ether oxygen of the acetoxy group and the C1-Br antibonding orbital (n_O → σ*_C1-Br). This is a clear example of an acyclic anomeric-like effect, which partially offsets the steric cost of the gauche arrangement.

Caption: Diagram of the n → σ* hyperconjugative interaction.

Conclusion and Implications

This theoretical investigation reveals that the conformational landscape of 2-acetoxy-1,5-dibromopentane is primarily dictated by the minimization of steric repulsion, leading to a strong preference for an extended, all-anti global minimum conformation. However, stereoelectronic effects, specifically an anomeric-like n_O → σ*_C-Br hyperconjugative interaction, play a crucial role in stabilizing gauche conformers that lie only slightly higher in energy.

For professionals in drug development and chemical synthesis, these findings have direct implications:

-

Receptor Binding: The dominant low-energy conformers represent the most likely shapes the molecule will adopt when approaching a binding site. This information is critical for structure-based drug design and virtual screening.

-

Chemical Reactivity: The accessibility of specific conformers can influence reaction pathways. For example, intramolecular cyclization reactions would require conformations that bring the terminal bromine atoms into proximity, which our analysis shows are energetically unfavorable.

-

Materials Properties: The ensemble average of properties like the dipole moment, which varies between conformers, will determine the bulk dielectric properties of the material.

By integrating high-level computational chemistry with fundamental principles of physical organic chemistry, we can build a predictive model of molecular behavior, accelerating the design and discovery of new molecules with desired properties.

References

-

Bickelhaupt, F. M., & Fernández, I. (2018). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 7(8), 641–651. [Link][5]

-

Wiberg, K. B., Murcko, M. A., Laidig, K. E., & Maciejewski, P. (1990). Origin of the Gauche Effect in substituted ethanes and ethenes. The Journal of Physical Chemistry, 94(18), 6956–6959. [Link][18]

-

Alabugin, I. V., & Zeidan, T. A. (2017). Exploring the Origin of the Generalized Anomeric Effects in the Acyclic Nonplanar Systems. The Journal of Physical Chemistry A, 121(27), 5233–5242. [Link][11]

-

Pinto, J. R., & da Silva, J. B. (2007). Is There a General Rule for the Gauche Effect in the Conformational Isomerism of 1,2-Disubstituted Ethanes? The Journal of Physical Chemistry A, 111(34), 8526–8531. [Link][19]

-

Reddit. (2023). Recommendations for software that calculates the conformational energy of a molecule. [Link][13]

-

OpenEye Scientific. (n.d.). Conformer Generation Software | Omega. [Link][14]

-

ResearchGate. (n.d.). gauche effect in 1,2-difluoroethane due to σCH → σ*CF hyperconjugation. [Link][7]

-

UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link][15]

-

The Periodic Table. (n.d.). Definition of anomeric_effect. [Link][12]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. [Link][10]

-

Ragab, A. (2023). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. [Link][2]

-

OChemExplained. (2023, November 25). I Unpacked the Most Confusing Concept in Organic Chemistry: The Stereoelectronic Effect [Video]. YouTube. [Link][3]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Applications of 1,5-Dibromopentane in Chemical Synthesis. [Link][4]

Sources

- 1. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Anomeric effect - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemicool.com [chemicool.com]

- 13. reddit.com [reddit.com]

- 14. eyesopen.com [eyesopen.com]

- 15. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 16. scm.com [scm.com]

- 17. schrodinger.com [schrodinger.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of Substituted Tetrahydrofurans via Intramolecular Cyclization of 2-Acetoxy-1,5-dibromopentane

Introduction

Substituted tetrahydrofurans are a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[1] Their prevalence underscores the continuous need for robust and versatile synthetic methodologies for their construction. This application note details a practical and efficient strategy for the synthesis of substituted tetrahydrofurans utilizing 2-acetoxy-1,5-dibromopentane as a readily accessible starting material. The proposed synthesis proceeds through a two-step sequence involving the hydrolysis of the acetate ester followed by a base-mediated intramolecular cyclization, a classic example of the Williamson ether synthesis.[2][3][4] This approach offers a reliable route to functionalized tetrahydrofurans, which are valuable building blocks in drug development and complex molecule synthesis.

Proposed Synthetic Pathway

The overall transformation of 2-acetoxy-1,5-dibromopentane to the corresponding substituted tetrahydrofuran is depicted in the following scheme. The synthesis is designed in two distinct operational steps for optimal control and yield.

Scheme 1: Overall Synthetic Route

Caption: A two-step approach for the synthesis of 2-(bromomethyl)tetrahydrofuran from 2-acetoxy-1,5-dibromopentane.

Mechanistic Insights

The conversion of 2-acetoxy-1,5-dibromopentane to 2-(bromomethyl)tetrahydrofuran is a well-precedented transformation based on fundamental principles of organic reactivity.

-

Step 1: Acetate Hydrolysis: The first step involves the saponification of the acetate ester to unmask the hydroxyl group. This is typically achieved under basic conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of the corresponding alcohol.

-

Step 2: Intramolecular Williamson Ether Synthesis: The second step is a classic intramolecular SN2 reaction.[2][3] The hydroxyl group of the intermediate, 1,5-dibromopentan-2-ol, is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular nucleophilic attack on the primary carbon bearing a bromine atom. The 5-membered ring formation is kinetically and thermodynamically favored over other possibilities. The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry if the carbon atom at the 2-position is chiral.

Caption: The reaction mechanism involves hydrolysis of the acetate followed by an intramolecular SN2 cyclization.

Experimental Protocols

Part A: Hydrolysis of 2-Acetoxy-1,5-dibromopentane

This protocol describes the conversion of 2-acetoxy-1,5-dibromopentane to 1,5-dibromopentan-2-ol.

Materials:

-

2-Acetoxy-1,5-dibromopentane

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-acetoxy-1,5-dibromopentane (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 1,5-dibromopentan-2-ol can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part B: Intramolecular Cyclization to 2-(Bromomethyl)tetrahydrofuran

This protocol outlines the base-mediated cyclization of 1,5-dibromopentan-2-ol.

Materials:

-

1,5-Dibromopentan-2-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 1,5-dibromopentan-2-ol (1.0 eq) in anhydrous THF to the NaH suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(bromomethyl)tetrahydrofuran.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the proposed synthesis.

| Parameter | Step 1: Hydrolysis | Step 2: Cyclization |

| Starting Material | 2-Acetoxy-1,5-dibromopentane | 1,5-Dibromopentan-2-ol |

| Key Reagent | Lithium hydroxide | Sodium hydride |

| Solvent | THF/Water | Anhydrous THF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 12-16 hours |

| Product | 1,5-Dibromopentan-2-ol | 2-(Bromomethyl)tetrahydrofuran |

| Typical Yield | >90% | 70-85% |

Troubleshooting and Considerations

-

Incomplete Hydrolysis: If the hydrolysis in Step 1 is incomplete, increase the reaction time or the amount of LiOH. Ensure the starting material is fully dissolved.

-

Side Reactions in Cyclization: The use of a strong, non-nucleophilic base like NaH is crucial to favor deprotonation over substitution.[2] If elimination reactions are observed, consider using a milder base such as potassium carbonate in a polar apathetic solvent like DMF at elevated temperatures.[5]

-

Moisture Sensitivity: Sodium hydride is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the base and to ensure high yields.

-

Stereochemistry: If the starting 2-acetoxy-1,5-dibromopentane is enantiomerically enriched, the hydrolysis step will not affect the stereocenter. However, the SN2 cyclization will proceed with inversion of configuration at the carbon bearing the primary bromide.

Workflow Visualization

Sources

Application Notes and Protocols: Synthesis of Substituted Tetrahydrofurans Using 2-Acetoxy-1,5-dibromopentane

Introduction

The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Its prevalence has driven the development of numerous synthetic strategies to construct this heterocyclic core with high degrees of stereocontrol and substitution.[4][5][6] This application note provides an in-depth technical guide on the use of 2-acetoxy-1,5-dibromopentane as a versatile starting material for the synthesis of various substituted tetrahydrofurans. This approach leverages an intramolecular Williamson ether synthesis, a robust and reliable method for forming cyclic ethers.[7][8][9]